molecular formula C15H21N3O2 B8768138 tert-Butyl 6-amino-5',6'-dihydro-[3,4'-bipyridine]-1'(2'H)-carboxylate

tert-Butyl 6-amino-5',6'-dihydro-[3,4'-bipyridine]-1'(2'H)-carboxylate

Cat. No.: B8768138
M. Wt: 275.35 g/mol
InChI Key: GJKPPQXNOJOCQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 6-amino-5',6'-dihydro-[3,4'-bipyridine]-1'(2'H)-carboxylate: is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tert-butyl ester group, an aminopyridine moiety, and a dihydropyridine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-amino-5',6'-dihydro-[3,4'-bipyridine]-1'(2'H)-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the aminopyridine intermediate: This step involves the nitration of pyridine followed by reduction to obtain the aminopyridine derivative.

    Cyclization to form the dihydropyridine ring: The aminopyridine intermediate undergoes a cyclization reaction with appropriate reagents to form the dihydropyridine ring.

    Introduction of the tert-butyl ester group: The final step involves esterification with tert-butyl alcohol under acidic conditions to obtain the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Pyridine derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted aminopyridine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and catalysis.

Biology:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as an anti-inflammatory or anti-cancer agent.

Industry:

  • Utilized in the development of new materials with specific properties.
  • Applied in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 6-amino-5',6'-dihydro-[3,4'-bipyridine]-1'(2'H)-carboxylate involves its interaction with specific molecular targets. The aminopyridine moiety can bind to enzymes or receptors, modulating their activity. The dihydropyridine ring may interact with ion channels, affecting cellular signaling pathways. Overall, the compound’s effects are mediated through its binding to and modulation of various biological targets.

Comparison with Similar Compounds

  • tert-butyl 4-(6-aminopyridin-3-yl)benzoate
  • tert-butyl (6-aminopyridin-3-yl)carbamate
  • tert-butyl ((6-aminopyridin-3-yl)methyl)carbamate

Comparison:

  • tert-Butyl 6-amino-5',6'-dihydro-[3,4'-bipyridine]-1'(2'H)-carboxylate is unique due to the presence of the dihydropyridine ring, which imparts different chemical reactivity and biological activity compared to its analogs.
  • The aminopyridine moiety is a common feature, but the variations in the ester or carbamate groups and the presence of the dihydropyridine ring distinguish these compounds in terms of their chemical behavior and potential applications.

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

tert-butyl 4-(6-aminopyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C15H21N3O2/c1-15(2,3)20-14(19)18-8-6-11(7-9-18)12-4-5-13(16)17-10-12/h4-6,10H,7-9H2,1-3H3,(H2,16,17)

InChI Key

GJKPPQXNOJOCQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CN=C(C=C2)N

Origin of Product

United States

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